Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate

Description

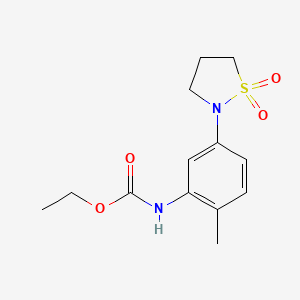

Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with a methyl group at the ortho-position and a 1,1-dioxidoisothiazolidine moiety at the para-position.

Properties

IUPAC Name |

ethyl N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-3-19-13(16)14-12-9-11(6-5-10(12)2)15-7-4-8-20(15,17)18/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSKJTIWTAHVCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides an overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a unique isothiazolidine core that contributes to its reactivity and biological activity. The presence of the carbamate functional group enhances its solubility and bioavailability, making it a suitable candidate for pharmaceutical applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a library of ethyl carbamate analogues was evaluated against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). One potent analogue demonstrated low micromolar IC50 values against MRSA biofilms, suggesting potential for therapeutic use in treating resistant bacterial infections .

Table 1: Antimicrobial Activity of Ethyl Carbamate Analogues

| Compound | Target Strain | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | MRSA | Low | Effective against biofilms |

| Ethyl N-(2-phenethyl) carbamate | Various strains | Moderate | Inhibitory effects observed |

Antitubercular Activity

The compound's structural analogues have also been explored for their antitubercular properties. A study highlighted the development of new chemical entities aimed at combating drug-resistant Mycobacterium tuberculosis strains. Some derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL against MtbH37Rv strains, indicating promising antitubercular activity .

Table 2: Antitubercular Activity Overview

| Compound | MIC (µg/mL) | Selectivity Index | Remarks |

|---|---|---|---|

| This compound | 0.25 - 16 | >10 | Non-cytotoxic with good efficacy |

| Compound 5e | 0.25 | >200 | Active against drug-resistant strains |

The biological activity of this compound can be attributed to its interaction with specific biological targets. The isothiazolidine moiety is known to interfere with bacterial cell wall synthesis and disrupt metabolic pathways in pathogens. This mechanism underlies its effectiveness against resistant bacterial strains and highlights its potential as a lead compound for further development.

Case Studies and Research Findings

Several case studies have documented the efficacy of compounds related to this compound in various biological assays:

- Antimicrobial Efficacy : A study conducted on a series of carbamate derivatives showed that certain modifications could enhance antimicrobial activity significantly. The study emphasized structure-activity relationships that could guide future synthesis efforts .

- In Vivo Studies : Preliminary in vivo studies indicated that some derivatives exhibited favorable pharmacokinetic profiles and reduced toxicity, making them suitable candidates for further clinical evaluation .

- Synergistic Effects : Research has also explored the synergistic effects of ethyl carbamate derivatives with existing antibiotics, revealing enhanced efficacy against resistant strains when used in combination therapy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to ethyl carbamate exhibit antineoplastic properties. Ethyl carbamate has been explored for its ability to inhibit cancer cell proliferation, particularly in chronic leukemia and multiple myeloma treatments .

Case Study:

A study demonstrated that ethyl carbamate could enhance the efficacy of certain chemotherapeutic agents when used in combination therapies, leading to improved outcomes in animal models of cancer .

Neuroprotective Effects

Ethyl carbamate has been investigated for its neuroprotective effects in various neurological disorders. It was found to mitigate the impact of oxidative stress in neuronal cells, suggesting its potential use in treating neurodegenerative diseases.

Case Study:

In a rat model of stroke, administration of ethyl carbamate resulted in reduced neuronal damage and improved functional recovery post-injury .

Food Safety and Toxicology

Ethyl carbamate is also notable for its presence in fermented foods and beverages, where it can form during fermentation processes. Regulatory agencies monitor its levels due to its classification as a potential carcinogen.

Formation Mechanisms

The formation of ethyl carbamate in food products occurs primarily through the reaction of ethanol with urea during fermentation. Understanding these mechanisms is crucial for developing mitigation strategies.

Data Table: Occurrence of Ethyl Carbamate in Food Products

| Food Product | Average Concentration (mg/kg) | Regulatory Limit (mg/kg) |

|---|---|---|

| Wine | 0.5 - 20 | 30 |

| Sake | 0.5 - 15 | 30 |

| Distilled Spirits | 0.5 - 25 | 30 |

Use as a Solvent and Intermediate

In industrial chemistry, ethyl carbamate serves as a solvent and an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.

Case Study:

Ethyl carbamate has been utilized as a co-solvent in the formulation of analgesic drugs, enhancing solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Compounds

The compound’s structural and functional similarities to other carbamates are analyzed below, focusing on substituent effects, biological activity, and physicochemical properties.

Ethyl Carbamate and Vinyl Carbamate

- Ethyl carbamate (urethan) is a simple carbamate with historical use as a solvent and anesthetic. It is a known carcinogen, forming DNA adducts via metabolic activation .

- Vinyl carbamate, an α,β-unsaturated analog, exhibits significantly higher carcinogenicity (10–50×) and mutagenicity due to its electrophilic ethylene oxide metabolite, which binds irreversibly to DNA .

- Comparison: The target compound’s isothiazolidine sulfone group likely reduces metabolic activation compared to vinyl carbamate’s unsaturated structure.

Thiazolylmethylcarbamate Analogs

- Compounds such as thiazol-5-ylmethyl carbamate derivatives (e.g., entries l, m, w, x in ) feature thiazole rings, which confer hydrogen-bonding capacity and metabolic resistance. These are often used in pharmaceuticals for protease inhibition or antimicrobial activity .

Pesticidal Carbamates

- Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate): An insect growth regulator targeting juvenile hormone receptors. Its phenoxy groups enhance environmental persistence .

- Ethiofencarb (2-((ethylthio)methyl)phenyl methylcarbamate): A systemic insecticide with thioether functionality, rapidly metabolized to sulfoxide and sulfone derivatives .

- Comparison : The target compound’s methylphenyl and sulfone groups may reduce pesticidal activity compared to ethiofencarb’s thioether moiety, which is critical for acetylcholine esterase inhibition. However, the sulfone group could improve oxidative stability.

Physicochemical and Metabolic Properties

Solubility and Lipophilicity

- The 1,1-dioxidoisothiazolidine group introduces polarity via sulfone (–SO₂–), improving aqueous solubility relative to purely aromatic carbamates (e.g., fenoxycarb) .

Metabolic Pathways

- Carbamates are typically metabolized via hydrolysis (esterase-mediated) or cytochrome P450 oxidation. The sulfone group in the target compound may resist oxidation, prolonging half-life compared to ethyl carbamate .

Table: Key Structural and Functional Comparisons

Research Implications and Gaps

- Toxicity Profiling: The compound’s sulfone group may reduce carcinogenicity compared to vinyl carbamate but requires empirical validation.

- Regulatory Considerations: Given the carcinogenic risks of simpler carbamates (e.g., ethyl carbamate ), rigorous toxicity testing is warranted before industrial or pharmaceutical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.